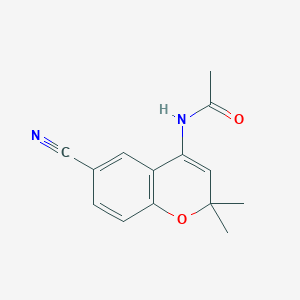
N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of cyanoacetamides often employs solvent-free reactions due to their cost-effectiveness and simplicity. The reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide undergoes various types of reactions, including:
Condensation Reactions: The active hydrogen on C-2 of cyanoacetamides can participate in condensation reactions to form a variety of heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with different reagents to yield various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include phenyl isothiocyanate, potassium hydroxide, and phenacyl bromide. The reactions are typically carried out in solvents like DMF (dimethylformamide) and ethanol, often using catalysts such as triethylamine .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as thiophenes, pyrroles, and oxopyridines .
Wissenschaftliche Forschungsanwendungen
N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl functional groups. These groups enable the compound to form stable intermediates and products through condensation and substitution reactions . The molecular targets and pathways involved in its biological activities are still under investigation, but its derivatives have shown promise in targeting specific enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide can be compared with other cyanoacetamide derivatives such as:
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Known for its use in the synthesis of oxopyridine derivatives.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Used in the synthesis of pyrrole derivatives.
The uniqueness of this compound lies in its chromenyl structure, which imparts distinct chemical properties and biological activities compared to other cyanoacetamide derivatives .
Eigenschaften
CAS-Nummer |
89317-02-2 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
N-(6-cyano-2,2-dimethylchromen-4-yl)acetamide |
InChI |
InChI=1S/C14H14N2O2/c1-9(17)16-12-7-14(2,3)18-13-5-4-10(8-15)6-11(12)13/h4-7H,1-3H3,(H,16,17) |
InChI-Schlüssel |
ASLDLHGAODLNBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(OC2=C1C=C(C=C2)C#N)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


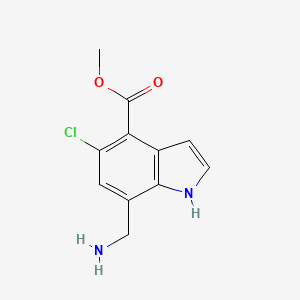
![(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol](/img/structure/B11872167.png)
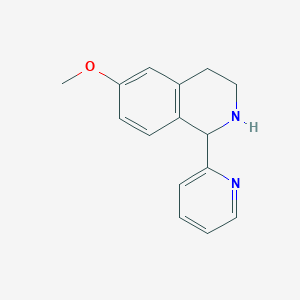
![2-(2,4-Dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872211.png)
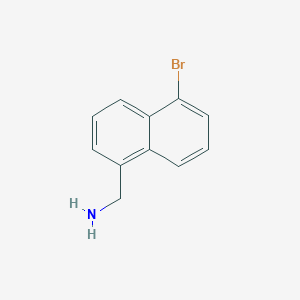
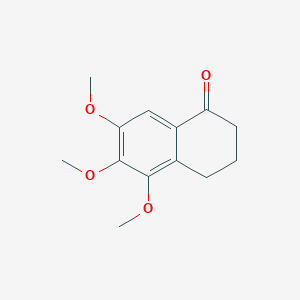
![[2,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11872228.png)
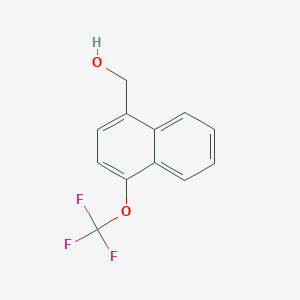
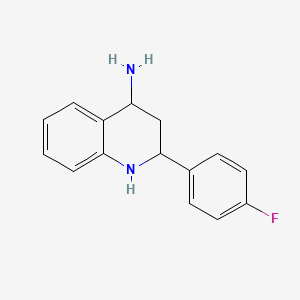
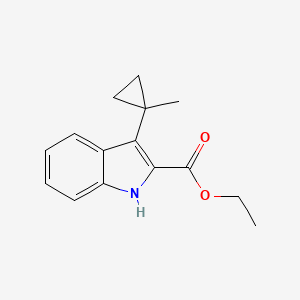

![5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11872254.png)
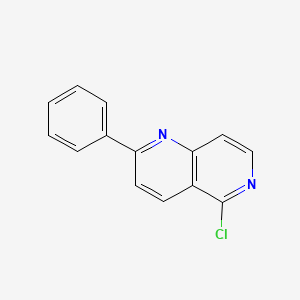
![5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B11872268.png)
